

A Comparative Analysis of ZMYND19 and ZMYND10: Unraveling Distinct Roles in Cellular Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Zndm19			
Cat. No.:	B398368	Get Quote		

For Immediate Publication

This guide provides a comprehensive comparison of the zinc finger MYND-type containing proteins, ZMYND19 and ZMYND10. Tailored for researchers, scientists, and drug development professionals, this document delineates their distinct cellular functions, supported by experimental data, detailed protocols, and visual pathways to facilitate a deeper understanding of their divergent roles in cellular physiology and disease.

Executive Summary

ZMYND19 and ZMYND10, despite sharing the MYND (Myeloid, Nervy, and DEAF-1) domain, exhibit fundamentally different primary functions. ZMYND10 is a critical cytoplasmic factor essential for the assembly of dynein arms in motile cilia, and its mutation is a direct cause of Primary Ciliary Dyskinesia (PCD). In contrast, recent evidence has identified ZMYND19 as a key negative regulator of the mTORC1 signaling pathway, functioning at the lysosomal membrane. While both have been implicated in cancer, their mechanisms of action appear to be distinct. This guide will explore these differences through a detailed examination of their respective functions, protein interactions, and associated pathologies, supported by quantitative experimental data.

Core Functional Differences



The primary roles of ZMYND10 and ZMYND19 diverge significantly. ZMYND10 is intrinsically linked to the biogenesis of motile cilia, whereas ZMYND19 is emerging as a regulator of a central metabolic signaling pathway.

- ZMYND10: A Key Player in Dynein Arm Assembly: ZMYND10 functions as a co-chaperone in the cytoplasm, crucial for the pre-assembly of both outer and inner dynein arms (ODAs and IDAs), the motor protein complexes that power ciliary beating.[1][2][3] It forms a complex with the chaperones FKBP8 and HSP90 to ensure the proper folding and stability of dynein heavy chains.[1][2][4] Loss-of-function mutations in ZMYND10 lead to the absence of dynein arms in cilia, resulting in ciliary immotility and the clinical manifestations of Primary Ciliary Dyskinesia (PCD), including recurrent respiratory infections and infertility.[5][6][7]
- ZMYND19: A Novel Regulator of mTORC1 Signaling: ZMYND19 has been identified as a substrate of the CTLH E3 ubiquitin ligase complex.[8] In conjunction with another substrate, MKLN1, ZMYND19 localizes to the lysosomal membrane to negatively regulate mTORC1 activity.[8][9][10] This regulation occurs at a late stage of mTORC1 activation and is independent of the tuberous sclerosis complex (TSC).[9][11] By inhibiting mTORC1, a central regulator of cell growth and metabolism, ZMYND19 plays a role in tuning cellular responses to environmental conditions.[9]

Comparative Data on Protein Interactions and Abundance

The distinct functions of ZMYND10 and ZMYND19 are reflected in their protein interaction networks and the consequences of their depletion.

Table 1: Key Protein Interactors



Protein	Interacting Partners	Functional Significance of Interaction
ZMYND10	LRRC6, DYX1C1, C21ORF59, DNAI1, DNAH5, DNAH9, FKBP8, HSP90	Forms a cytoplasmic complex for the pre-assembly and stabilization of dynein arm components.[3][12][13] Acts as a co-chaperone with FKBP8 and HSP90.[2][3][4]
ZMYND19	MKLN1, Raptor, RagA/C, MAEA (CTLH complex)	Forms a complex with MKLN1 to negatively regulate mTORC1 at the lysosome.[8] [9] Interacts with core mTORC1 components.[9][11] Targeted for degradation by the CTLH E3 ubiquitin ligase complex.[8]

Table 2: Impact of Protein Depletion on Cellular Components



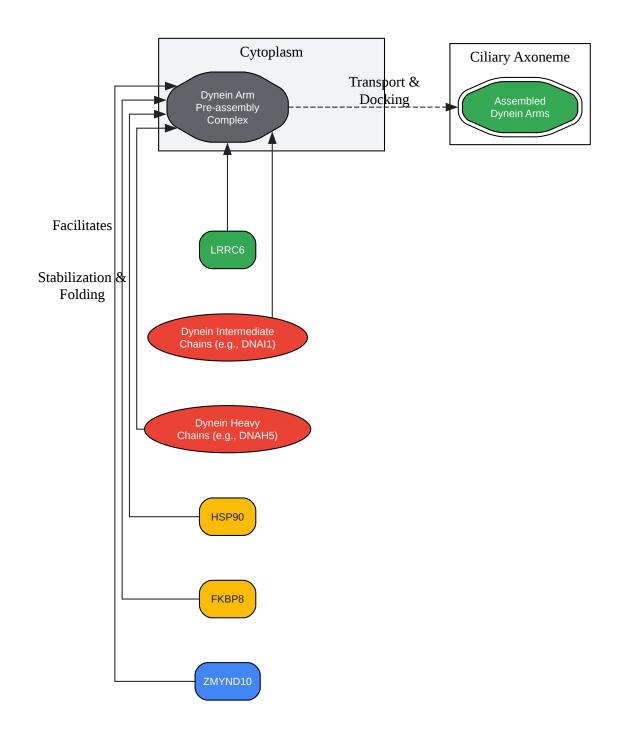
Gene Knockout/Depletio n	Cellular Component Affected	Quantitative Change	Experimental System
Zmynd10 Knockout	Dynein Arm Proteins (DNAH5, DNAH9, DNAI1, DNAI2)	Significant reduction in protein levels in tracheal and oviduct tissues.[4][14]	Zmynd10 knockout mice
MAEA (CTLH complex) Knockout	ZMYND19, MKLN1	High accumulation of ZMYND19 and MKLN1 proteins.[9]	CRISPR/Cas9 knockout in EBVaGC cell lines
ZMYND19/MKLN1 Double Knockout	Phosphorylation of S6 (mTORC1 substrate)	Rescued the reduction in S6 phosphorylation caused by MAEA knockout.[9]	CRISPR/Cas9 double knockout in 293T cells

Signaling and Functional Pathways

The signaling pathways involving ZMYND10 and ZMYND19 are illustrated below, highlighting their distinct cellular roles.

ZMYND10 in Dynein Arm Assembly



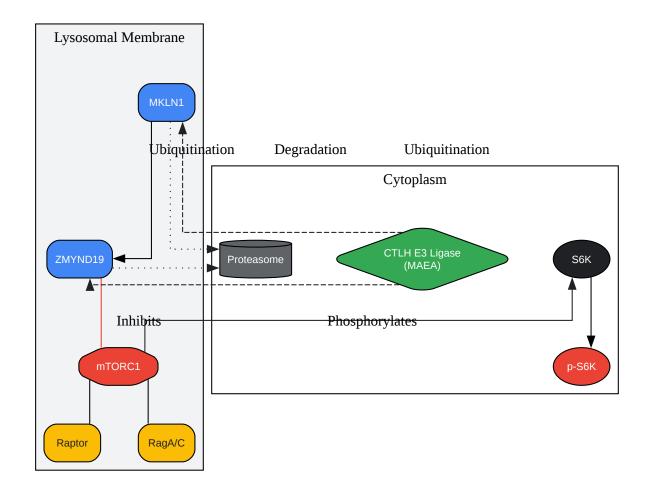


Click to download full resolution via product page

ZMYND10-mediated dynein arm pre-assembly in the cytoplasm.



ZMYND19 in mTORC1 Regulation

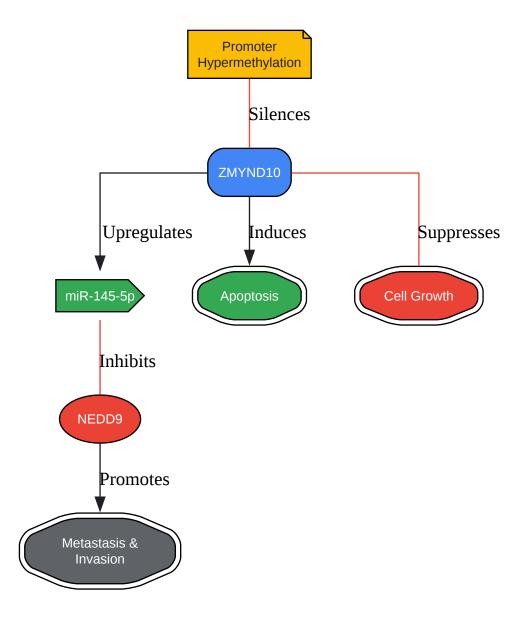


Click to download full resolution via product page

ZMYND19 and MKLN1 negatively regulate mTORC1 at the lysosome.

ZMYND10 in Tumor Suppression





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Co-IP Protocol-How To Conduct A Co-IP Creative Proteomics [creative-proteomics.com]
- 2. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]



- 3. ZMYND10 functions in a chaperone relay during axonemal dynein assembly | eLife [elifesciences.org]
- 4. ZMYND10 functions in a chaperone relay during axonemal dynein assembly PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Protein Stability by the Cycloheximide Chase Assay PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutations in ZMYND10, a Gene Essential for Proper Axonemal Assembly of Inner and Outer Dynein Arms in Humans and Flies, Cause Primary Ciliary Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ZMYND10 CHDgene [chdgene.victorchang.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane. | Broad Institute [broadinstitute.org]
- 11. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Peer review in ZMYND10 functions in a chaperone relay during axonemal dynein assembly | eLife [elifesciences.org]
- To cite this document: BenchChem. [A Comparative Analysis of ZMYND19 and ZMYND10: Unraveling Distinct Roles in Cellular Regulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b398368#comparing-zmynd19-and-zmynd10-functions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com